molecular formula C26H31O4P B15211150 (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate

Cat. No.: B15211150
M. Wt: 438.5 g/mol
InChI Key: MMSNKDWYGOHZBY-NXSNIBIFSA-N
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Description

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclohexyl group, a naphthalenyl group, and a phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate typically involves multiple steps, including the preparation of intermediate compounds. The key steps include:

    Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions.

    Synthesis of the naphthalenyl intermediate: This step includes the hydroxylation of naphthalene to form 1,4-dihydroxynaphthalene.

    Coupling reaction: The final step involves the coupling of the cyclohexyl and naphthalenyl intermediates with a phenyl group and a phosphinate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous-flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Chemistry

In chemistry, (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-Dihydroxy-2-naphthyl)(phenyl)methanone
  • (naphthalen-2-yl)(phenyl)methanone

Uniqueness

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phosphinate groups

Properties

Molecular Formula

C26H31O4P

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalene-1,4-diol

InChI

InChI=1S/C26H31O4P/c1-17(2)20-14-13-18(3)15-24(20)30-31(29,19-9-5-4-6-10-19)25-16-23(27)21-11-7-8-12-22(21)26(25)28/h4-12,16-18,20,24,27-28H,13-15H2,1-3H3/t18-,20+,24-,31?/m1/s1

InChI Key

MMSNKDWYGOHZBY-NXSNIBIFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C

Origin of Product

United States

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